REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[C:12](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:12])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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12.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.72 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
9.72 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a stirring system
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Type
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CUSTOM
|
Details
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is brought to 40° C.
|
Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
the potassium sulphate is separated
|
Type
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CONCENTRATION
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Details
|
the acetone solution is concentrated under reduced pressure
|
Type
|
CUSTOM
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Details
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the 4-chloro-2-nitroanisole is precipitated
|
Type
|
CUSTOM
|
Details
|
It is separated
|
Type
|
CUSTOM
|
Details
|
crystallized in a water/acetone mixture
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)OC)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |